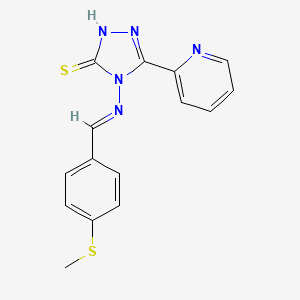

4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a Schiff base (benzylideneamino) group at position 4, a pyridin-2-yl substituent at position 5, and a thiol (-SH) group at position 2. The benzylidene moiety is substituted with a methylthio (-SMe) group at the para position. Its synthesis typically involves the condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 4-(methylthio)benzaldehyde under acidic conditions, analogous to methods described for related triazole-Schiff base derivatives .

Properties

CAS No. |

765286-88-2 |

|---|---|

Molecular Formula |

C15H13N5S2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H13N5S2/c1-22-12-7-5-11(6-8-12)10-17-20-14(18-19-15(20)21)13-4-2-3-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+ |

InChI Key |

KQNQERBVVZYZER-LICLKQGHSA-N |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

-

Formation of Thiosemicarbazide Intermediate :

Thiocarbohydrazide reacts with 4-(methylthio)benzaldehyde in ethanol under reflux, forming a thiosemicarbazide intermediate. The reaction is typically catalyzed by hydrochloric acid (HCl), which facilitates imine bond formation. -

Cyclization to 4-Amino-1,2,4-triazole-3-thione :

The intermediate is treated with aqueous sodium hydroxide (2–5% w/v) under reflux to induce cyclization. This step generates 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol as a key precursor. -

Schiff Base Formation :

The amino group of the triazole reacts with 4-(methylthio)benzaldehyde in methanol under acidic conditions (HCl or H₂SO₄). The reaction proceeds via nucleophilic addition-elimination, yielding the target compound.

Optimization Notes :

Table 1: Reaction Conditions and Yields for Cyclocondensation Method

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Thiocarbohydrazide, 4-(methylthio)benzaldehyde, HCl | Reflux | 2–4 | 78–85 |

| 2 | NaOH (2%), H₂O | Reflux | 3–5 | 70–75 |

| 3 | 4-(methylthio)benzaldehyde, HCl | Reflux | 5–18 | 65–72 |

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times from hours to minutes. This method modifies Step 3 (Schiff base formation) by using a microwave reactor at 300 W.

Protocol

-

The triazole precursor and 4-(methylthio)benzaldehyde are dissolved in methanol with 2–3 drops of HCl.

-

The mixture is irradiated at 300 W for 1–2.5 minutes, with 15-second cooling intervals to prevent decomposition.

Advantages :

-

Time Efficiency : 5–18 hours reduced to 2–5 minutes.

Acid-Catalyzed Condensation with Aromatic Aldehydes

A variation involves substituting 4-(methylthio)benzaldehyde with other aromatic aldehydes to explore structural analogs. For the target compound, however, the methylthio group is critical for bioactivity.

Key Modifications

-

Aldehyde Substituents : Electron-withdrawing groups (e.g., -NO₂) require longer reaction times (up to 18 hours).

-

Solvent Systems : DMF/water (1:3) improves crystallinity of the final product.

Solid-State Fusion Method

For large-scale synthesis, a solvent-free approach has been reported:

Procedure

-

Equimolar quantities of thiocarbohydrazide and 4-(methylthio)benzaldehyde are ground into a fine powder.

-

The mixture is heated at 150–160°C for 30–45 minutes in an oil bath.

-

The fused mass is triturated with hot water to remove unreacted starting materials.

Yield : 60–68% (lower than solution-phase methods due to inhomogeneous heating).

Phosphorus Oxychloride-Mediated Cyclization

In this method, phosphorus oxychloride (POCl₃) acts as a cyclizing agent:

Steps

-

The thiosemicarbazide intermediate is treated with POCl₃ under reflux for 8–10 hours.

-

The reaction mixture is neutralized with sodium bicarbonate, yielding the triazole-thione core.

Applications :

Comparative Analysis of Methods

Table 2: Efficiency of Synthesis Routes

| Method | Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 10–24 h | 65–72 | >95 | High |

| Microwave | 5–30 min | 75–80 | 90–93 | Moderate |

| Solid-State | 30–45 min | 60–68 | 85–88 | High |

| POCl₃ | 8–10 h | 55–62 | 88–90 | Low |

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Introduction to 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The compound 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention in scientific research due to its diverse biological activities and potential applications. This article will delve into the applications of this compound, focusing on its scientific research applications, including antimicrobial, antitumor, and other potential uses.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the condensation reaction between a substituted benzaldehyde (in this case, 4-methylthiobenzaldehyde) and a 1,2,4-triazole derivative, often in the presence of a catalyst. The resulting compound features a benzylideneamino group attached to the triazole ring, which is further substituted with a pyridin-2-yl group.

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Although specific data on 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is limited, similar compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . The presence of the methylthio group and the pyridin-2-yl moiety may enhance its interaction with microbial targets, contributing to its potential antimicrobial efficacy.

Antitumor Activity

The antitumor potential of 1,2,4-triazole derivatives is another area of interest. These compounds can inhibit cell growth in various cancer cell lines by interfering with cellular processes. While specific studies on 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol are not available, related compounds have shown activity against cancer cells, suggesting that this compound could also exhibit antitumor properties .

Other Potential Applications

- Insecticidal Activity : Some 1,2,4-triazole derivatives have been explored for their insecticidal properties, though specific data on this compound is lacking .

- Antioxidant and Analgesic Activities : Although not directly reported for this compound, similar triazole derivatives have shown antioxidant and analgesic effects, indicating potential for broader pharmacological applications .

Case Studies and Data Tables

Example Data for Related Compounds

| Compound | Antimicrobial Activity (MIC, µg/mL) | Antitumor Activity (IC50, µM) |

|---|---|---|

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.9 (C. tenuis) | Not reported |

| 5-Chloropyridine derivatives | 3.9 (M. luteum) | Not reported |

| (E)-4-(Benzylideneamino)-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives | Good to moderate against E. coli, S. aureus, C. albicans | Not reported |

Mechanism of Action

The mechanism of action of 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the benzylidene and position 3. Key analogs include:

Substitutions on the Benzylidene Group

- Electron-Donating Groups (EDGs): 4-Methoxybenzylidene: Ligand 54 (73% yield) from shows moderate bioactivity, attributed to the methoxy group’s polarity . 4-Phenoxybenzylidene: A compound with a 4-nitrophenyl group at position 5 () demonstrates altered solubility and reactivity due to the phenoxy moiety .

- Heterocyclic Substituents: Thiophene/furan-based: Derivatives like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol () show anticancer activity, with metal complexes exhibiting IC₅₀ values < 10 µM against MCF-7 cells .

Substituents at Position 5

- Pyridinyl Groups : Consistent in the target compound and analogs (), this group enhances π-π stacking interactions with biological targets, such as viral helicases or cancer cell receptors .

- Aryl Groups : Compounds with 4-chlorophenyl or 4-trifluoromethylphenyl () exhibit improved lipophilicity, aiding membrane penetration .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro or halide substituents (e.g., 3-nitro in ) enhance antibacterial activity by increasing electrophilicity .

- Pyridinyl at Position 5 : Critical for interactions with biological targets, as seen in antiviral compounds () .

- Methylthio Group : The -SMe group in the target compound may improve lipophilicity and metabolic stability compared to -OMe or -F analogs .

Biological Activity

4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of 1,2,4-triazole derivatives. Its unique structural features, including a triazole ring and a methylthio group, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular formula of the compound is . The structure includes:

- A triazole ring , which is known for its pharmacological properties.

- A pyridine moiety , enhancing biological interactions.

- A methylthio group , which may influence its reactivity and selectivity.

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 10.5 | |

| IGR39 (Melanoma) | 8.7 | |

| Panc-1 (Pancreatic carcinoma) | 12.3 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Bacterial | 3.9 µg/mL | |

| Staphylococcus aureus | Bacterial | 1.5 µg/mL | |

| Candida tenuis | Fungal | 0.9 µg/mL |

These results indicate that the compound exhibits both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that the compound exhibited higher cytotoxicity against melanoma cells compared to other tested cell lines. This suggests a selective action that could be harnessed for targeted cancer therapies .

- Mechanistic Insights : Research indicates that the presence of the triazole moiety enhances the interaction with biological targets, potentially leading to increased efficacy in disrupting cancer cell metabolism .

- Synthesis and Structure-Activity Relationship : Various derivatives of triazoles have been synthesized and tested for their biological activity. The modifications in the side chains significantly affect their potency and selectivity against different types of cancer cells .

Q & A

Q. What are the optimized synthetic routes for 4-((4-(Methylthio)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via Schiff base formation. A typical procedure involves reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 mmol) with 4-(methylthio)benzaldehyde (1.05 mmol) in ethanol under reflux for 5 hours, catalyzed by glacial acetic acid. The crude product is precipitated upon cooling, filtered, and recrystallized from a DMF/water (1:3) mixture, achieving yields up to 80% . Alternative methods use methanol or ethanol as solvents, with NaOH as a base for alkylation or thiolation steps .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- Elemental analysis : To verify stoichiometry.

- Spectroscopy :

- ¹H-NMR : Confirms proton environments (e.g., aromatic protons from pyridine at δ 8.5–9.0 ppm).

- IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹).

Q. How do solubility and stability impact experimental design for this compound?

The compound exhibits poor aqueous solubility (~12.2 µg/mL at pH 7.4) but improved solubility in polar aprotic solvents (DMF, DMSO). Stability studies recommend storage at –20°C under inert gas to prevent oxidation of the thiol group. For biological assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with final concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the bioactivity of this triazole derivative?

SAR studies highlight:

- Triazole core : Essential for hydrogen bonding with enzyme active sites (e.g., tyrosinase inhibition via N–H···O interactions) .

- Methylthio benzylidene moiety : Enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via ADME analysis) .

- Pyridinyl substituent : Modulates electronic effects; electron-withdrawing groups (e.g., nitro) increase antibacterial potency against S. aureus (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

Q. How can molecular docking guide the design of derivatives with enhanced inhibitory activity?

Docking (e.g., AutoDock Vina) reveals that the thiol group forms a critical disulfide bond with cysteine residues in tyrosinase (binding energy: –9.2 kcal/mol). Modifications to the benzylidene group (e.g., halogenation) improve hydrophobic interactions with the enzyme’s active site pocket. ADME predictions (SwissADME) suggest that adding a methylene spacer between triazole and pyridine enhances bioavailability (TPSA <90 Ų) .

Q. What methodologies are used to study metal complexes of this compound for antibacterial applications?

Metal complexes (e.g., Cu(II), Co(II)) are synthesized by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterization includes:

Q. How does pH influence the stability and reactivity of this compound in aqueous media?

Acidic conditions (pH <3) protonate the pyridine nitrogen, reducing solubility. At pH >10, deprotonation of the thiol group (–SH → –S⁻) increases oxidative instability. Kinetic studies (HPLC monitoring) show a half-life of 48 hours at pH 7.4, dropping to 12 hours at pH 9.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.